molecular formula C5H9BF3K B11723489 Potassium trifluoro(pent-4-EN-1-YL)boranuide

Potassium trifluoro(pent-4-EN-1-YL)boranuide

Cat. No.: B11723489
M. Wt: 176.03 g/mol
InChI Key: ZQLLVPDATMBWCB-UHFFFAOYSA-N
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Description

Potassium trifluoro(pent-4-EN-1-YL)boranuide is an organoboron compound characterized by the presence of a trifluoroborate group attached to a pent-4-en-1-yl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(pent-4-EN-1-YL)boranuide typically involves the reaction of pent-4-en-1-ylboronic acid with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then isolated through filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: Potassium trifluoro(pent-4-EN-1-YL)boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic acids, borates, borohydrides, and various substituted boron compounds .

Scientific Research Applications

Potassium trifluoro(pent-4-EN-1-YL)boranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions and the formation of carbon-boron bonds.

    Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.

    Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for boron-containing pharmaceuticals.

    Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which potassium trifluoro(pent-4-EN-1-YL)boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic processes. Additionally, the presence of the pent-4-en-1-yl chain allows for versatile functionalization, enabling the compound to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

  • Potassium trifluoro(prop-1-en-2-yl)borate
  • Potassium trifluoro(hex-5-en-1-yl)boranuide
  • Potassium isopropenyltrifluoroborate

Comparison: Compared to these similar compounds, potassium trifluoro(pent-4-EN-1-YL)boranuide is unique due to its specific pent-4-en-1-yl chain, which provides distinct reactivity and functionalization opportunities. This uniqueness makes it particularly valuable in applications requiring precise control over molecular structure and reactivity .

Biological Activity

Potassium trifluoro(pent-4-en-1-yl)boranuide (KTPYB) is a specialized organoboron compound that has garnered attention for its potential applications in organic synthesis and biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Molecular Formula: C5_5H9_9BF3_3K
Molecular Weight: 176.03 g/mol
IUPAC Name: Potassium trifluoro(4-pentenyl)borate(1-)
CAS Number: 882871-23-0

KTPYB features a boron atom bonded to a trifluoromethyl group and an alkenyl moiety, which enhances its reactivity in various chemical transformations. The unique trifluoroborate structure contributes to its solubility and compatibility with different functional groups, making it a versatile reagent in organic synthesis.

Synthesis

The synthesis of KTPYB typically involves the reaction of potassium tetrafluoroborate with suitable alkenes or alkynes under controlled conditions. This method is characterized by high yields and efficiency, allowing for the production of KTPYB for further applications in synthetic chemistry.

Toxicological Studies

Toxicological evaluations of related compounds have demonstrated that certain organoboron derivatives do not significantly alter biochemical parameters in animal models. For instance, potassium thiophene-3-trifluoroborate did not affect liver and kidney function markers in treated mice . Similar assessments for KTPYB could provide insights into its safety profile.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Potassium TrifluoropropenylborateC5_5H6_6BF3_3KUsed in coupling reactions
Potassium TrifluorophenylborateC6_6H5_5BF3_3KKnown for high stability
Potassium Trifluoro(2-propenyl)borateC5_5H7_7BF3_3KExhibits unique reactivity patterns

The distinct alkenyl functionality in KTPYB differentiates it from other boron derivatives, allowing for specific applications in alkynylation reactions that may not be feasible with other compounds.

Case Studies and Research Findings

  • Reactivity Studies : Research indicates that KTPYB can serve as a precursor in the synthesis of more complex molecules due to its unique structural features . Further studies are necessary to explore its reactivity with various electrophiles and nucleophiles.
  • Pharmacological Investigations : While direct studies on KTPYB are scarce, the pharmacological profiles of related organoboron compounds suggest potential therapeutic applications, particularly in pain management and anti-inflammatory contexts .

Properties

Molecular Formula

C5H9BF3K

Molecular Weight

176.03 g/mol

IUPAC Name

potassium;trifluoro(pent-4-enyl)boranuide

InChI

InChI=1S/C5H9BF3.K/c1-2-3-4-5-6(7,8)9;/h2H,1,3-5H2;/q-1;+1

InChI Key

ZQLLVPDATMBWCB-UHFFFAOYSA-N

Canonical SMILES

[B-](CCCC=C)(F)(F)F.[K+]

Origin of Product

United States

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